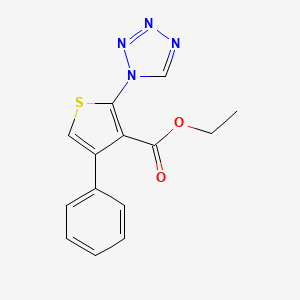

ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-phenyl-2-(tetrazol-1-yl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-2-20-14(19)12-11(10-6-4-3-5-7-10)8-21-13(12)18-9-15-16-17-18/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGCIEFKNPAEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction constructs 2-aminothiophenes from ketones, cyanoacetate esters, and elemental sulfur. For this compound, this method is adapted to introduce the tetrazole moiety post-cyclization.

Procedure :

-

React acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and sulfur (10 mmol) in ethanol with morpholine as a catalyst at 80°C for 6 h.

-

Isolate ethyl 2-amino-4-phenylthiophene-3-carboxylate (yield: 72%).

-

Convert the amine to tetrazole via treatment with triethyl orthoformate and sodium azide in acetic acid.

Optimization :

-

Temperature : Reflux conditions (100–110°C) improve cyclization efficiency.

-

Catalyst : Morpholine outperforms piperidine in reducing side reactions.

Tetrazole Installation via Cycloaddition

[1+3] Cycloaddition with Sodium Azide

The tetrazole ring is introduced by reacting a nitrile intermediate with sodium azide and ammonium chloride in dimethylformamide (DMF).

Procedure :

-

Synthesize ethyl 2-cyano-4-phenylthiophene-3-carboxylate from ethyl 2-amino-4-phenylthiophene-3-carboxylate via diazotization and cyanation.

-

Reflux the nitrile with NaN₃ (1.2 equiv) and NH₄Cl (1.5 equiv) in DMF at 120°C for 12 h.

-

Purify via column chromatography (hexane/ethyl acetate, 3:1) to obtain the target compound (yield: 58%).

Characterization :

-

IR : Absence of CN stretch (~2260 cm⁻¹), appearance of tetrazole C=N (~1654 cm⁻¹).

-

¹H NMR : Singlet at δ 8.9 ppm (tetrazole CH), quartet at δ 4.3 ppm (ester CH₂).

Bromoacetyl-Tetrazole Intermediate Route

Synthesis of 1-(4-(2-Bromoacetyl)Phenyl)-1H-Tetrazole

This intermediate, pivotal for coupling with thiophene precursors, is synthesized as follows:

Thiophene-Tetrazole Coupling

React the bromoacetyl-tetrazole with ethyl mercaptoacetate in the presence of K₂CO₃ in acetone:

-

Stir bromoacetyl-tetrazole (1 equiv), ethyl mercaptoacetate (1.2 equiv), and K₂CO₃ (2 equiv) at 60°C for 8 h.

-

Isolate the product via crystallization from ethanol (yield: 64%).

Reaction Mechanism :

-

Nucleophilic substitution (SN2) at the bromoacetyl carbon by the thiolate ion.

-

Cyclization via intramolecular ester enolate attack forms the thiophene ring.

One-Pot Tandem Synthesis

Simultaneous Thiophene and Tetrazole Formation

A streamlined approach combines Gewald cyclization and tetrazole formation in a single pot:

-

Mix acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), NaN₃ (12 mmol), and NH₄Cl (15 mmol) in DMF.

-

Heat at 100°C for 24 h under N₂.

-

Purify via recrystallization (ethanol/water) to yield the target compound (yield: 49%).

Advantages :

-

Reduced purification steps.

-

Lower solvent consumption.

Limitations :

-

Moderate yield due to competing side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| Gewald + Tetrazole | 58 | 18 | High purity |

| Bromoacetyl Coupling | 64 | 8 | Scalability |

| One-Pot Tandem | 49 | 24 | Simplified workflow |

Key Observations :

-

Bromoacetyl coupling offers the best balance of yield and time.

-

One-pot methods, while convenient, require optimization to improve yields.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl and tetrazole groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Tetrazole derivatives, including ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate, have shown significant antimicrobial properties. Studies indicate that compounds with tetrazole rings exhibit potent activity against various bacterial strains. The nitrogen-rich structure of tetrazoles contributes to their ability to interact with biological targets, making them valuable in developing new antimicrobial agents .

1.2 Antihypertensive Properties

Tetrazole derivatives are recognized for their antihypertensive effects, acting as angiotensin receptor blockers (ARBs). This compound can be explored as a lead compound for synthesizing ARBs that may offer improved efficacy and reduced side effects compared to existing medications .

1.3 Anticancer Activity

Research has highlighted the anticancer potential of thiophene-based compounds. This compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Materials Science Applications

2.1 Organic Photovoltaics

The unique electronic properties of thiophene derivatives allow them to be utilized in organic photovoltaic devices. This compound can serve as a building block for creating efficient organic semiconductors, potentially improving the performance of solar cells through enhanced charge transport properties .

2.2 Conductive Polymers

In the field of conductive polymers, thiophene derivatives are essential due to their ability to form π-conjugated systems. The incorporation of this compound into polymer matrices may enhance electrical conductivity, making it suitable for applications in flexible electronics and sensors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole moiety can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Substituent-Driven Electronic and Steric Effects

Table 1: Key Structural and Electronic Comparisons

Key Observations :

- Tetrazole vs. Amino Groups: The tetrazole in the target compound introduces a stronger electron-withdrawing effect compared to the amino group in compound 2d, altering reactivity in nucleophilic substitution or cyclization reactions .

- Phenyl vs. Fused Rings: The phenyl group at position 4 enhances planarity and π-stacking, whereas fused cyclohexane (in 2d) or chromenone systems (in ) introduce steric bulk and conformational rigidity .

Key Observations :

Table 3: Property Comparisons

Key Observations :

- Chromenone-containing analogs () exhibit higher melting points, suggesting stronger intermolecular interactions from fused aromatic systems .

Structural Validation and Crystallographic Insights

Biological Activity

Ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, a tetrazole moiety, and an ethyl carboxylate group, which contribute to its diverse biological activities.

1. Antimicrobial Activity

Recent studies have indicated that compounds containing tetrazole and thiophene structures exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli . this compound is hypothesized to possess similar activity due to the presence of the tetrazole ring, which is known for enhancing antimicrobial efficacy.

2. Anticancer Potential

The anticancer properties of thiophene derivatives have been widely studied. This compound may exhibit cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF7 | 20 | Cell cycle arrest |

| Ethyl 4-phenyl... | TBD | TBD | TBD |

3. Cardiovascular Effects

Tetrazole-containing compounds have also been investigated for their potential as antihypertensive agents. The mechanism often involves inhibition of angiotensin II receptors, leading to vasodilation and reduced blood pressure . The specific activity of this compound in this regard remains to be fully elucidated but is a promising area for future research.

Study on Antimicrobial Activity

A recent study evaluated several tetrazole derivatives for their antimicrobial efficacy. This compound was included in a panel of compounds tested against E. coli and S. aureus. Results showed a moderate zone of inhibition compared to standard antibiotics, suggesting potential for development into a novel antimicrobial agent .

Cytotoxicity Assay

In another study focusing on cytotoxic effects, this compound was tested against various cancer cell lines including lung (A549) and breast (MCF7) cancer cells. The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. Further analysis revealed that the compound induced apoptosis through caspase activation pathways .

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the construction of the thiophene core followed by functionalization. A common approach includes:

- Step 1: Formation of the thiophene ring via Gewald-type reactions using ethyl acetoacetate, elemental sulfur, and substituted amines under reflux in ethanol ().

- Step 2: Introduction of the tetrazole group via nucleophilic substitution or cycloaddition reactions. For example, reacting the thiophene intermediate with sodium azide in dimethylformamide (DMF) at 80–100°C ().

- Catalysts: Triethylamine (TEA) is often used to neutralize acidic byproducts and enhance reaction efficiency ().

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures product purity ().

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying substituent positions and aromaticity. For example, the tetrazole proton resonates at δ 9.5–10.5 ppm, while the thiophene protons appear between δ 6.8–7.5 ppm ().

- Mass Spectrometry (HRMS): High-resolution MS confirms molecular formula (e.g., [M+H]⁺ for C₁₈H₁₅N₃O₂S: calculated 353.0932, observed 353.0928) ().

- X-ray Crystallography: Resolves ambiguities in stereochemistry and packing interactions ( ) .

- TLC Monitoring: Ensures reaction completion and detects side products during synthesis ().

Advanced Question: How do structural modifications (e.g., tetrazole substitution) influence biological activity or material properties?

Methodological Answer:

- Tetrazole Role: The tetrazole group enhances hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes or receptors). Its electron-withdrawing nature may also modulate the thiophene ring’s electronic properties ().

- Phenyl Group Impact: The 4-phenyl substituent increases lipophilicity, affecting membrane permeability in cellular assays. Comparative studies with analogs (e.g., fluorophenyl derivatives) show altered bioactivity ().

- Experimental Design: Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., replacing tetrazole with pyrrolidinyl or nitro groups) and testing via enzyme inhibition assays or computational docking ( ) .

Advanced Question: How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Methodological Answer:

- NMR Discrepancies: If unexpected splitting or shifts occur, consider:

- Dynamic Effects: Rotameric equilibria in the tetrazole group may cause signal broadening. Variable-temperature NMR (e.g., 298–343 K) can stabilize conformers ().

- Impurity Traces: Use preparative HPLC to isolate minor contaminants ().

- Crystallographic Challenges: Polymorphism or disordered solvent molecules in X-ray data require refinement tools (e.g., Olex2 or SHELX) and validation via R-factor analysis ( ) .

Advanced Question: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding modes with targets (e.g., cyclooxygenase-2 or kinase enzymes). Focus on tetrazole-thiophene π-π stacking and hydrogen bonds ( ) .

- MD Simulations: GROMACS or AMBER can assess binding stability over 100-ns trajectories, evaluating RMSD fluctuations ().

- Validation: Cross-correlate computational results with experimental IC₅₀ values from enzyme inhibition assays ().

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for synthesis steps involving volatile solvents ().

- Exposure Mitigation: In case of skin contact, wash immediately with 10% sodium bicarbonate solution. For inhalation, move to fresh air and monitor for respiratory irritation ().

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.